CIS-12-TETRADECENYLACETATE

Vue d'ensemble

Description

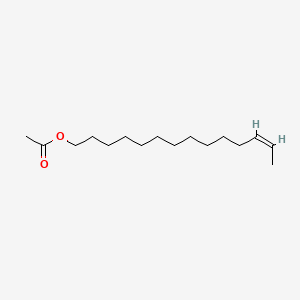

CIS-12-TETRADECENYLACETATE: is an organic compound with the molecular formula C16H30O2. . This compound is characterized by its long carbon chain and a double bond in the cis configuration, which contributes to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of CIS-12-TETRADECENYLACETATE typically involves the esterification of (Z)-12-tetradecen-1-ol with acetic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the reaction to completion .

Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow esterification. This method allows for better control over reaction parameters and can be optimized for higher yields and purity .

Analyse Des Réactions Chimiques

Types of Reactions: CIS-12-TETRADECENYLACETATE can undergo various chemical reactions, including:

Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

Reduction: Lithium aluminum hydride (LiAlH4) for reducing the ester group.

Substitution: Nucleophiles such as amines or thiols for substitution reactions.

Major Products:

Epoxides and diols: from oxidation.

Alcohols: from reduction.

Various substituted derivatives: from nucleophilic substitution.

Applications De Recherche Scientifique

Pest Management

One of the most notable applications of cis-12-tetradecenyl acetate is in pest management , particularly in agriculture. This compound serves as a key component in the sex pheromones of several moth species, which are crucial for mating disruption strategies.

- Mating Disruption : By utilizing synthetic versions of this pheromone, agriculturalists can effectively disrupt mating patterns of pest species, thereby reducing their populations without the need for chemical insecticides. For example, it has been successfully employed against the European corn borer (Ostrinia nubilalis), where its application has led to significant reductions in crop damage .

- Monitoring and Trapping : In addition to disruption, cis-12-tetradecenyl acetate is used in traps to monitor pest populations. The presence of this compound attracts male moths, allowing for the assessment of population dynamics and the effectiveness of pest control measures .

Ecological Research

Cis-12-tetradecenyl acetate is also vital in ecological studies , particularly those focused on insect behavior and pheromone communication.

- Behavioral Studies : Research has shown that male moths exhibit strong behavioral responses to this pheromone, which aids in understanding the mechanisms of sexual selection and mate attraction . For instance, studies have demonstrated that varying concentrations of cis-12-tetradecenyl acetate can significantly influence wing-fanning responses in male moths, indicating its potency as a pheromone .

- Sensory Reception : Investigations into the sensory receptors involved in detecting this compound have revealed insights into how insects perceive pheromones. Specific receptors have shown heightened sensitivity to cis-12-tetradecenyl acetate compared to other related compounds, underscoring its importance in sexual signaling .

Biotechnological Applications

The synthesis and application of cis-12-tetradecenyl acetate extend into the realm of biotechnology.

- Synthetic Biology : Advances in metabolic engineering have enabled the production of this pheromone through microbial fermentation processes. For instance, engineered yeast strains have been developed to biosynthesize cis-12-tetradecenyl acetate efficiently, providing a sustainable alternative to chemical synthesis methods . This bioproduction not only reduces environmental impact but also allows for scalable production suitable for commercial applications.

Case Studies

Several case studies illustrate the effectiveness and versatility of cis-12-tetradecenyl acetate in various applications:

Mécanisme D'action

The mechanism by which CIS-12-TETRADECENYLACETATE exerts its effects is primarily through its role as a pheromone. It binds to specific receptors in the olfactory system of insects, triggering behavioral responses such as mating or aggregation. The molecular targets include olfactory receptor neurons that are highly sensitive to the compound’s structure .

Comparaison Avec Des Composés Similaires

- (Z)-11-Tetradecenyl acetate

- (E)-11-Tetradecenyl acetate

- (Z)-9-Tetradecenyl acetate

Comparison: CIS-12-TETRADECENYLACETATE is unique due to its specific double bond position and cis configuration, which significantly influence its biological activity. Compared to (Z)-11-Tetradecenyl acetate and (E)-11-Tetradecenyl acetate, it has a different binding affinity to olfactory receptors, making it more effective in certain pest control applications .

Activité Biologique

CIS-12-TETRADECENYLACETATE, a long-chain unsaturated fatty acid derivative, is recognized for its significant biological activities, particularly in the field of insect pheromone communication. This article delves into its biological activity, mechanisms, and applications based on diverse research findings.

Chemical Structure and Properties

This compound (CAS Number: 35153-20-9) features a long carbon chain with a cis double bond at the 12th position and an acetate functional group. Its molecular formula is , with a molecular weight of approximately 254.408 g/mol. The unique structure influences its reactivity and biological interactions, particularly in pheromonal signaling among insects.

This compound primarily functions as a pheromone in various insect species. It interacts with specific olfactory receptors in insects, triggering behavioral responses such as mating and aggregation. The compound's efficacy as a pheromone is attributed to its structural characteristics, which enhance binding affinity to olfactory receptor neurons:

- Binding Mechanism : The compound binds to olfactory receptors that are sensitive to its specific configuration, leading to increased mating behaviors in target species.

- Behavioral Impact : Studies have shown that the presence of this compound significantly influences male moth attraction and mating success.

Insect Behavior Studies

This compound has been extensively studied for its role in insect behavior:

- Pheromone Communication : It is identified as a key component in the pheromone blends of several moth species, including the European corn borer (Ostrinia nubilalis), where it acts as a male sex attractant .

- Field Trials : Field studies demonstrated that traps baited with this compound captured significantly more males compared to controls, highlighting its effectiveness in pest management strategies .

Potential Medical Applications

Beyond entomological applications, this compound has been explored for potential medical uses:

- Drug Delivery Systems : Research indicates that this compound can form stable complexes with various drugs, suggesting its utility in enhancing drug delivery mechanisms.

- Antioxidant Properties : Preliminary studies suggest it may exhibit antioxidant activities, which could have implications for biomedical applications.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound | Configuration | Biological Activity |

|---|---|---|

| This compound | Cis | Effective pheromone for mating behavior in moths |

| (Z)-11-Tetradecenyl acetate | Trans | Similar pheromonal activity but lower effectiveness |

| (E)-11-Tetradecenyl acetate | Trans | Less effective than CIS variant in pest control |

The distinct cis configuration of this compound enhances its binding affinity to olfactory receptors compared to its trans counterparts, making it more effective in certain ecological contexts.

Case Studies

- Field Study on Moth Attraction :

- Laboratory Behavioral Assays :

Propriétés

IUPAC Name |

[(Z)-tetradec-12-enyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h3-4H,5-15H2,1-2H3/b4-3- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRJBZFQLVNBSHX-ARJAWSKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCCCCCCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\CCCCCCCCCCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35153-20-9, 35153-21-0 | |

| Record name | 12-Tetradecen-1-ol, 1-acetate, (12Z)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35153-20-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 12-Tetradecen-1-ol, 1-acetate, (12E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035153210 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.